N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide, commonly known as BEMOSA, is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in various diseases. BEMOSA has been synthesized using different methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of BEMOSA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BEMOSA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. BEMOSA has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, BEMOSA has been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
BEMOSA has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. BEMOSA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BEMOSA has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of NF-kB and MAPK signaling pathways. In addition, BEMOSA has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the activation of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BEMOSA is its potential as a therapeutic agent in various diseases. BEMOSA has shown promising results in preclinical studies and may have fewer side effects compared to other drugs. However, one of the limitations of BEMOSA is its low solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of BEMOSA.
Direcciones Futuras
For BEMOSA include further preclinical and clinical studies to determine its safety and efficacy in various diseases. BEMOSA may also be modified to improve its solubility and bioavailability. In addition, BEMOSA may be used in combination with other drugs or therapies to enhance its therapeutic effects. Further studies are also needed to determine the mechanism of action of BEMOSA and its potential as a diagnostic tool.
Métodos De Síntesis
BEMOSA has been synthesized using different methods, including the reaction of 4-bromonitrobenzene with 2-ethoxy-5-methylbenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with ammonia or amines. Another method involves the reaction of 4-bromophenylamine with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The purity and yield of BEMOSA can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BEMOSA has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, BEMOSA has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. BEMOSA has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, BEMOSA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
---|---|
Fórmula molecular |
C15H16BrNO3S |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Clave InChI |
NBPVEPRWIGOOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.